molecular formula C12H16N2O4S B2777599 ethyl 4-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)amino)-4-oxobutanoate CAS No. 1421585-72-9

ethyl 4-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)amino)-4-oxobutanoate

Cat. No.: B2777599
CAS No.: 1421585-72-9
M. Wt: 284.33
InChI Key: MHNNJGFJEHYYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 6,7-Dihydro-4H-Pyrano[4,3-D]Thiazol-2-Ylamine , which is a heterocyclic compound containing a pyrano[4,3-d]thiazole ring system . This ring system is fused to a 2-amino group and an ethyl 4-oxobutanoate group.

Scientific Research Applications

Versatile Intermediate for Trifluoromethyl Heterocycles Synthesis

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, showcases the potential for creating a wide range of trifluoromethyl heterocycles. Utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, researchers can derive trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines. This demonstrates the compound's versatility in synthesizing complex molecules with potential applications in medicinal chemistry and materials science (Honey et al., 2012).

Novel Pyrazole Derivatives Synthesis

The compound also serves as a precursor in the synthesis of novel pyrazole derivatives. These derivatives exhibit significant biological activities, such as antifungal properties, showcasing the compound's utility in developing new pharmaceutical agents (Mu et al., 2016).

Corrosion Inhibition

Pyranopyrazole derivatives, including similar compounds, have been identified as novel corrosion inhibitors for mild steel, important for industrial applications. These derivatives offer a promising approach to protecting metal surfaces, further illustrating the wide-ranging applications of ethyl 4-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)amino)-4-oxobutanoate in industrial processes (Dohare et al., 2017).

Photovoltaic and Organic–Inorganic Photodiode Fabrication

Furthermore, derivatives of 4H-pyrano[3,2-c]quinoline, which can be synthesized from related precursors, exhibit photovoltaic properties. These compounds have been applied in the fabrication of organic–inorganic photodiode devices, indicating the potential of this compound in the development of new materials for energy conversion and storage (Zeyada et al., 2016).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s not possible to provide detailed safety and hazard information .

Properties

IUPAC Name

ethyl 4-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylamino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-2-18-11(16)4-3-10(15)14-12-13-8-5-6-17-7-9(8)19-12/h2-7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNNJGFJEHYYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=NC2=C(S1)COCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.